An In-depth Technical Guide to NH2-PEG3-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
An In-depth Technical Guide to NH2-PEG3-alcohol: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG3-alcohol, also known by its systematic name 2-(2-(2-aminoethoxy)ethoxy)ethanol, is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a primary amine (-NH2) and a primary alcohol (-OH) group, separated by a flexible, hydrophilic three-unit polyethylene glycol (PEG) chain. This unique architecture allows for the covalent linkage of two different molecules or moieties, making it a versatile tool for the synthesis of complex biomolecular conjugates.
The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, often reducing non-specific interactions and improving pharmacokinetic profiles. The terminal amine and hydroxyl groups offer orthogonal reactivity, enabling stepwise and controlled conjugation strategies. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of NH2-PEG3-alcohol, including detailed experimental protocols and visual representations of relevant workflows and biological pathways.
Chemical Structure and Physicochemical Properties
The chemical structure of NH2-PEG3-alcohol is characterized by a short PEG chain that imparts hydrophilicity and flexibility. The terminal functional groups provide sites for covalent modification.
Chemical Structure:
H₂N-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OH
Table 1: Physicochemical Properties of NH2-PEG3-alcohol
| Property | Value | Reference |
| CAS Number | 6338-55-2 | [1][2] |
| Molecular Formula | C₆H₁₅NO₃ | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.0773 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 120-130 °C at 4 Torr | [1][2] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), Ethanol (15 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [1] |
| pKa | 14.36 ± 0.10 (Predicted) | [1] |
| Refractive Index | 1.4645 (589.3 nm, 20°C) | [1] |
Applications in Bioconjugation and Drug Discovery
The bifunctional nature of NH2-PEG3-alcohol makes it a valuable linker in various applications, including:
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PROTAC (Proteolysis Targeting Chimera) Synthesis: NH2-PEG3-alcohol is a commonly used linker in the synthesis of PROTACs.[4] These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. For instance, it is utilized in the synthesis of the PROTAC β-NF-JQ1, which targets bromodomain-containing proteins.[1]
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Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs that selectively deliver a therapeutic payload to cancer cells.
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Drug Delivery: PEGylation, the process of attaching PEG chains to molecules, is a well-established method to improve the pharmacokinetic properties of therapeutic agents. NH2-PEG3-alcohol can be used to modify drugs or drug carriers to enhance their solubility, stability, and circulation time.
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Surface Modification: The amine or hydroxyl group can be used to immobilize the linker onto surfaces, such as nanoparticles or microarrays, for the subsequent attachment of biomolecules.
Experimental Protocols
General Protocol for Amide Coupling of NH2-PEG3-alcohol to a Carboxylic Acid
This protocol describes the formation of a stable amide bond between the primary amine of NH2-PEG3-alcohol and a carboxylic acid-containing molecule using carbodiimide chemistry.
Materials:
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NH2-PEG3-alcohol
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Carboxylic acid-containing molecule
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or sulfo-NHS
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Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
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Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-7.5 or MES buffer pH 5-6)
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Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve the carboxylic acid-containing molecule in the chosen reaction buffer.
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Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.
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Coupling Reaction:
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Dissolve NH2-PEG3-alcohol (1.2 equivalents) in the reaction buffer.
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Add the NH2-PEG3-alcohol solution to the activated carboxylic acid mixture.
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Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
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Quenching:
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Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
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Stir for 15-30 minutes at room temperature.
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Purification:
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Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.
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Synthesis of a PROTAC using NH2-PEG3-alcohol (Conceptual Workflow)
This protocol outlines a conceptual workflow for the synthesis of a PROTAC, where NH2-PEG3-alcohol links a ligand for a target protein (e.g., JQ1 for BRD4) and a ligand for an E3 ligase (e.g., a derivative of thalidomide for Cereblon).
Workflow:
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Functionalization of the Target Protein Ligand: The target protein ligand (e.g., JQ1) is first modified to introduce a reactive group, typically a carboxylic acid, for conjugation with the linker.
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Amide Coupling with NH2-PEG3-alcohol: The carboxylated target protein ligand is then coupled to the amine group of NH2-PEG3-alcohol using the amide coupling protocol described in section 4.1. This results in an intermediate where the target protein ligand is attached to the PEG linker, with a terminal hydroxyl group.
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Activation of the Linker's Hydroxyl Group: The terminal hydroxyl group of the linker-ligand intermediate is activated, for example, by converting it to a better leaving group like a tosylate or mesylate.
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Coupling to the E3 Ligase Ligand: The activated linker-ligand intermediate is then reacted with the E3 ligase ligand, which has a nucleophilic group (e.g., an amine or a hydroxyl group), to form the final PROTAC molecule.
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Purification: The final PROTAC is purified using chromatography.
Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule using NH2-PEG3-alcohol.
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
